An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8)
An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8)
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (CAS 1084-74-8), a versatile ketoacid intermediate crucial in the synthesis of advanced pharmaceutical agents and biologically active scaffolds. This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its synthesis, mechanistic underpinnings, analytical characterization, and applications. Particular emphasis is placed on its role as a key building block in the development of selective serotonin 5-HT₂A receptor agonists, a frontier in the treatment of psychiatric disorders. Detailed, field-proven experimental protocols are provided to enable researchers to confidently utilize this compound in their research and development endeavors.
Introduction and Significance
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is an aromatic ketoacid whose structure is foundational for the elaboration of more complex molecular architectures. The presence of a ketone, a carboxylic acid, and an electron-rich dimethoxy-substituted phenyl ring makes it a trifunctionalized synthon of significant interest. The 2,5-dimethoxy substitution pattern is a recurring motif in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.
The primary strategic value of this compound lies in its utility as a precursor. The oxobutanoic acid chain provides a reactive handle for a variety of chemical transformations, including cyclizations to form heterocyclic systems, while the dimethoxyphenyl moiety is a key pharmacophore for interaction with various biological targets. Recent research has highlighted the importance of the 2,5-dimethoxyphenyl group in designing selective agonists for the serotonin 5-HT₂A receptor, which are under intense investigation for their potential to treat depression, anxiety, and other psychiatric conditions with novel mechanisms of action.[1][2][3] This guide will explore the synthesis and utility of this pivotal intermediate.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1084-74-8 | [4] |
| Molecular Formula | C₁₂H₁₄O₅ | [4] |
| Molecular Weight | 238.24 g/mol | [4][5] |
| Appearance | Colorless crystalline solid | [6] |
| Melting Point | 100-104 °C | [6] |
| Boiling Point | 215 °C at 1 Torr | [6] |
| Density | 1.138 g/cm³ (estimated) | [6] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | [4] |
| InChI Key | HSFBDVDTGCGJBZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | [4] |
Safety and Handling
While specific GHS classification for 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid is not universally harmonized, data for structurally similar compounds suggest that it should be handled with care. The analogous compound, 4-(2,5-dimethyl phenyl)-4-oxobutanoic acid, is classified as harmful if swallowed, and causes skin and serious eye irritation.[6][7]
Recommended Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid inhalation of dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Synthesis and Mechanism: The Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.[6] This reaction is a classic example of electrophilic aromatic substitution.
Mechanistic Rationale
The causality behind this synthetic choice rests on fundamental principles of organic chemistry:
-
Activation of the Electrophile: Succinic anhydride itself is not electrophilic enough to react with the aromatic ring. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion intermediate upon ring opening.
-
Nucleophilic Attack: The 1,4-dimethoxybenzene substrate is highly activated towards electrophilic attack. The two methoxy groups are strong ortho-, para-directing activators, donating electron density to the aromatic ring via resonance. This high electron density facilitates the nucleophilic attack on the acylium ion.
-
Rearomatization: Following the attack, the resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product.
The choice of a strong Lewis acid like AlCl₃ is critical for generating the acylium ion in sufficient concentration to drive the reaction forward.[7]
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation with succinic anhydride.[7] Researchers should perform their own risk assessment before proceeding.
Materials and Equipment:
-
1,4-Dimethoxybenzene (1.0 eq)
-
Succinic anhydride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM) or Nitrobenzene (anhydrous, as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water (deionized)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.
-
Standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. To this, add 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.05 eq). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Begin portion-wise addition of anhydrous aluminum chloride (2.2 eq) to the stirred solution over 30-45 minutes. Causality Note: Slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent side reactions. The mixture will typically become thick and colored.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Product Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a crystalline solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three protons on the phenyl ring are expected in the range of δ 6.9-7.4 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.
-
Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃) are expected around δ 3.8-3.9 ppm, each integrating to 3H.
-
Aliphatic Protons: Two methylene groups (-CH₂-) from the butanoic acid chain will appear as triplets in the δ 2.7-3.3 ppm range, each integrating to 2H.
-
Carboxylic Acid Proton: A broad singlet for the -COOH proton will be observed, typically downfield (> δ 10 ppm), and its presence can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: the ketone carbonyl (C=O) around δ 195-200 ppm and the carboxylic acid carbonyl (COOH) around δ 175-180 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most shielded.
-
Methoxy Carbons: Two signals for the methoxy carbons (-OCH₃) are expected around δ 55-57 ppm.
-
Aliphatic Carbons: Two signals for the methylene carbons (-CH₂-) will be present in the δ 28-35 ppm range.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹.
-
A sharp, strong C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
A sharp, strong C=O stretch from the aromatic ketone will be observed around 1660-1680 cm⁻¹.
-
C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ corresponding to the molecular weight (238.24) should be observable. Common fragmentation patterns would include the loss of water (-18) and the carboxyl group (-45).
-
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment, reverse-phase HPLC is suitable. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol would provide excellent resolution.
Applications in Drug Discovery and Development
The true value of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid is realized in its role as a versatile intermediate for synthesizing high-value pharmaceutical targets.
Precursor for Serotonin 5-HT₂A Receptor Agonists
The 2,5-dimethoxyphenyl moiety is a cornerstone of many classic and novel psychedelic compounds that act as agonists at the serotonin 5-HT₂A receptor.[3][9] There is a resurgence of clinical interest in these compounds for treating severe depression, post-traumatic stress disorder (PTSD), and addiction.[1][2]
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid serves as an ideal starting point for creating novel analogues. The butanoic acid chain can be chemically modified and cyclized to introduce new heterocyclic systems (e.g., piperidines, pyrrolidines) attached to the core pharmacophore, allowing for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[2]
Caption: Synthetic utility in CNS drug development.
Scaffold for Chalcone Synthesis and Other Biologically Active Molecules
The compound is also a precursor for the synthesis of chalcones and other related structures.[6] Chalcones are a class of compounds known for a wide array of biological activities, including:
-
Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory: The core structure is found in molecules that inhibit inflammatory pathways.[6]
-
Neuroprotective: Structural analogues have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[4]
The keto-acid functionality allows for reactions like Claisen-Schmidt condensation to form the characteristic chalcone backbone, or it can be used to build other heterocyclic systems like pyridazinones and thiazoles.
Conclusion
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is more than a simple chemical; it is a strategic building block for innovation in medicinal chemistry and drug development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile functional groups, makes it an accessible and valuable intermediate. Its direct lineage to the 2,5-dimethoxyphenyl pharmacophore, central to the development of next-generation selective 5-HT₂A agonists, places it at the forefront of modern neuroscience research. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for researchers to leverage the full potential of this important compound.
References
-
Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
- Yadav, P., & Singh, P. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. YMER, 23(11).
-
Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. [Link]
-
American Chemical Society. (2005). Journal of Medicinal Chemistry, 48(1). [Link]
- Google Patents. (2009). Process for obtaining cetirizine dihydrochloride.
-
Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]
-
Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. [Link]
-
ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]
- Narsaiah, A. V., et al. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2).
-
Yadav, G. D., & Kulkarni, H. R. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]
-
City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]
-
Wikipedia. (n.d.). Substituted methoxyphenethylamine. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- Google Patents. (2000). Methods for the manufacture of cetirizine.
-
Yadav, P., & Singh, P. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. fog.ccsf.edu [fog.ccsf.edu]
- 6. Buy 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | 1084-74-8 [smolecule.com]
- 7. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334 [biosynth.com]
- 9. spectrabase.com [spectrabase.com]
